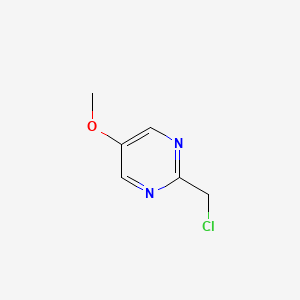

2-(Chloromethyl)-5-methoxypyrimidine

Description

2-(Chloromethyl)-5-methoxypyrimidine is a halogenated pyrimidine derivative featuring a chloromethyl (-CH2Cl) group at position 2 and a methoxy (-OCH3) group at position 5 of the pyrimidine ring. Pyrimidines are aromatic heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding .

- Chloromethyl Group: Enhances reactivity for nucleophilic substitution, enabling functionalization for drug intermediates or polymer synthesis .

- Methoxy Group: Electron-donating effects modulate the ring’s electronic environment, influencing solubility and stability .

This compound’s synthesis likely involves chloromethylation of 5-methoxypyrimidine precursors, analogous to methods for related pyrimidines (e.g., acetoxylation and chlorination steps in ). Applications may include roles in antiviral or anticancer agents, building on pyrimidines’ established pharmacological relevance .

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZVBZWMTZGXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methoxypyrimidine typically involves the chloromethylation of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the second position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methoxypyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : 2-(Chloromethyl)-5-methoxypyrimidine has been studied for its antimicrobial properties against various bacterial strains. It exhibits effectiveness comparable to established antibiotics like ciprofloxacin, showing activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

- Anticancer Potential : The compound acts as an alkylating agent, which can disrupt cellular functions by inducing DNA damage. This mechanism is particularly relevant in cancer therapy, where it may inhibit tumor growth . In vitro studies have demonstrated its potential against human lung adenocarcinoma cells (A549), indicating structure-dependent anticancer activity .

2. Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation. Studies have shown significant inhibition of COX-2 activity, comparable to standard anti-inflammatory drugs like celecoxib .

3. Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals due to its reactivity. Its derivatives can serve as intermediates in the production of various pesticides and herbicides .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the pyrimidine ring significantly influence biological activity. Variations in substituents can enhance potency against specific targets. For instance, the presence of electron-releasing groups at certain positions has been linked to increased anti-inflammatory activity .

| Compound | Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 72 | Effective against multiple bacterial strains |

| Pyrimidine derivative A | Anticancer | 50 | Higher potency than standard treatments |

| Pyrimidine derivative B | Anti-inflammatory | 100 | Modulates cytokine production |

Case Studies

1. Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The compound's effectiveness was evaluated using standard microbiological assays, confirming its potential as an alternative treatment for resistant infections .

2. Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX-2 enzyme activity. Results indicated comparable efficacy to indomethacin, suggesting a promising role in managing inflammatory diseases .

Clinical Relevance

Ongoing research is exploring the clinical applications of this compound and its derivatives for treating resistant bacterial infections and as adjuncts in cancer therapies. The ability to modify existing structures enhances efficacy while reducing toxicity, which remains a key focus of research .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxypyrimidine depends on its application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication and repair. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby modifying their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2-(Chloromethyl)-5-methoxypyrimidine with structurally related compounds, emphasizing substituent effects on properties and applications.

Key Analysis:

Substituent Position and Reactivity :

- The chloromethyl group at position 2 in this compound offers superior reactivity for alkylation or cross-coupling reactions compared to 2-chloro analogs (e.g., 2-Chloro-5-methoxypyrimidine) .

- In 4,6-Dichloro-5-methoxypyrimidine, chlorine atoms at positions 4 and 6 enable halogen bonding, critical for crystal packing and supramolecular assembly .

Electronic and Steric Effects :

- Methoxy groups (electron-donating) increase ring electron density, enhancing resistance to electrophilic attack compared to methyl or ethyl substituents .

- Fluorine in 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine introduces electronegativity, improving binding affinity in drug candidates .

Ring System Variations :

- Pyridine derivatives (e.g., 5-(Chloromethyl)-2-methoxypyridine) exhibit reduced hydrogen-bonding capacity vs. pyrimidines, altering their pharmacokinetic profiles .

Ethyl or phenyl substituents (e.g., 2-Chloro-5-ethylpyrimidine, 2-Chloro-5-phenylpyrimidine) enhance hydrophobicity for agrochemical formulations .

Biological Activity

2-(Chloromethyl)-5-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

- Molecular Formula : C7H8ClN3O

- Molecular Weight : 175.61 g/mol

- CAS Number : 13416-06-1

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological targets, including enzymes and cellular pathways. Notably, it has been studied for its anti-inflammatory effects and potential as an antimicrobial agent.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study reported that related pyrimidine derivatives significantly inhibited COX-2 activity, a key enzyme in the inflammatory process. The IC50 values for these compounds were comparable to celecoxib, a standard anti-inflammatory drug, suggesting that this compound may possess similar therapeutic potential .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

| Compound | IC50 (μmol) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidine Derivatives | 0.04 ± 0.09 |

2. Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent against resistant strains .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | TBD |

| Escherichia coli | TBD |

| Enterococcus faecalis | TBD |

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Gene Expression Modulation : It affects the expression of genes associated with inflammatory responses, potentially reducing the levels of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- Anti-inflammatory Effects in Animal Models : In carrageenan-induced paw edema models, derivatives similar to this compound showed significant reduction in inflammation compared to control groups, indicating strong anti-inflammatory properties.

- Antimicrobial Efficacy : A study examining the antimicrobial activity against multidrug-resistant strains found that the compound exhibited promising results, particularly against MRSA, suggesting its potential application in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.